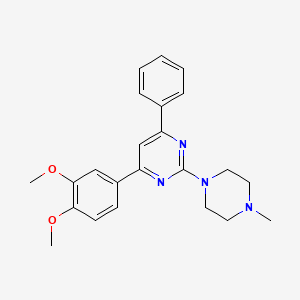
4-(3,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenylpyrimidine, also known as CEP-701, is a small-molecule inhibitor of receptor tyrosine kinases. It was first synthesized in the late 1990s and has since been extensively studied for its potential in cancer treatment.
作用機序
4-(3,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenylpyrimidine inhibits receptor tyrosine kinases by binding to the ATP-binding pocket of the kinase domain. This prevents the kinase from phosphorylating downstream signaling molecules, thereby inhibiting cell proliferation and inducing apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to induce apoptosis in leukemia cells and inhibit the growth of solid tumors in animal models. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
実験室実験の利点と制限
One advantage of 4-(3,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenylpyrimidine is its specificity for receptor tyrosine kinases, which makes it a promising candidate for cancer treatment. However, like many small-molecule inhibitors, this compound has limited bioavailability and can be difficult to administer in vivo. In addition, its efficacy may be limited by the development of resistance, which is a common problem with targeted therapies.
将来の方向性
For 4-(3,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenylpyrimidine research include the development of more potent and selective inhibitors, the identification of biomarkers to predict response to therapy, and the investigation of combination therapies with other anti-cancer agents. In addition, the role of this compound in other diseases, such as inflammatory disorders and neurodegenerative diseases, should be explored.
合成法
The synthesis of 4-(3,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenylpyrimidine involves several steps, starting from commercially available starting materials. The first step involves the preparation of 4-(3,4-dimethoxyphenyl)-2-nitro-6-phenylpyrimidine. This is followed by the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 4-methylpiperazine to yield this compound.
科学的研究の応用
4-(3,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenylpyrimidine has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the activity of several receptor tyrosine kinases, including FLT3, KIT, and TRKA. These kinases play important roles in the development and progression of various types of cancer, and their inhibition by this compound has been shown to induce apoptosis and inhibit tumor growth.
特性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-26-11-13-27(14-12-26)23-24-19(17-7-5-4-6-8-17)16-20(25-23)18-9-10-21(28-2)22(15-18)29-3/h4-10,15-16H,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNNBBLVXQAVKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5000749.png)
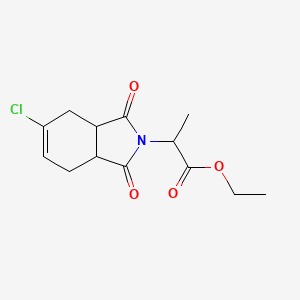
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~1~-(3-hydroxyphenyl)-N~2~-methylglycinamide](/img/structure/B5000755.png)
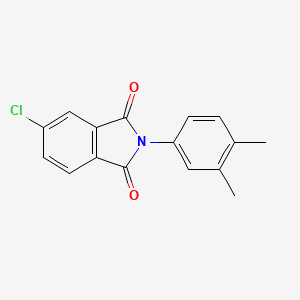
![ethyl 4-{[N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5000771.png)
![1-[4-(2,3,6-trimethylphenoxy)butyl]piperidine](/img/structure/B5000783.png)
![1,3-dimethoxy-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B5000790.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B5000798.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5000800.png)
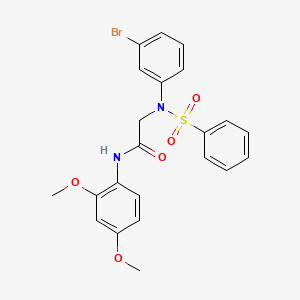
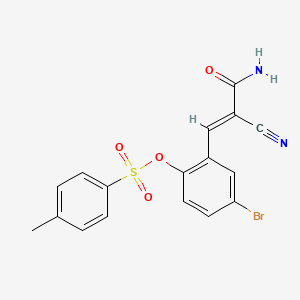
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B5000822.png)
methyl]-2-naphthyl acetate](/img/structure/B5000826.png)